[1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride
Description
Properties
CAS No. |
1301739-71-8 |
|---|---|
Molecular Formula |
C6H13ClN4 |
Molecular Weight |
176.65 g/mol |
IUPAC Name |
1-(4-ethyl-1,2,4-triazol-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H12N4.ClH/c1-3-10-4-8-9-6(10)5(2)7;/h4-5H,3,7H2,1-2H3;1H |
InChI Key |
ZNTHYMUJHYFTSX-UHFFFAOYSA-N |
SMILES |
CCN1C=NN=C1C(C)N.Cl.Cl |
Canonical SMILES |
CCN1C=NN=C1C(C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride typically involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate to form the triazole ringThe final step involves the conversion of the amine to its dihydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar steps as the laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted triazole derivatives .
Scientific Research Applications
Antimicrobial Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles can inhibit the growth of various microorganisms, including bacteria and fungi. For instance:
| Compound | Microorganism Tested | Activity |
|---|---|---|
| [1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine | Staphylococcus aureus | Moderate |
| [1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine | Escherichia coli | Good |
These findings suggest that [1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride could be a candidate for developing new antimicrobial agents .
Therapeutic Uses
Potential in Cancer Treatment
Triazole derivatives have been investigated for their anticancer properties. The ability to inhibit specific enzymes involved in cancer cell proliferation makes them suitable for further research in oncology. Preliminary studies indicate that compounds like [1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine may have the potential to act as inhibitors of tumor growth.
Case Study: Triazole Derivatives in Cancer Research
A study highlighted the effectiveness of triazole derivatives in inhibiting cancer cell lines. The results showed that certain modifications to the triazole structure enhanced their potency against specific types of cancer cells .
Agricultural Applications
Fungicides
Due to their antifungal properties, triazole compounds are widely used as fungicides in agriculture. They help control fungal diseases in crops, thereby improving yield and quality. The application of this compound could enhance disease resistance in various plants.
| Crop Type | Disease Controlled | Application Method |
|---|---|---|
| Wheat | Fusarium head blight | Foliar spray |
| Grapes | Powdery mildew | Soil drench |
Mechanism of Action
The mechanism of action of [1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This makes the compound valuable in the study of biochemical pathways and the development of new therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine Dihydrochloride
- Formula : C₇H₁₆Cl₂N₄
- Molecular Weight : 227.14 g/mol
- Key Difference : The isopropyl group at the 4-position introduces greater steric bulk compared to the ethyl group in the target compound. This may reduce binding affinity to receptors requiring compact ligands but enhance stability in hydrophobic environments .
1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine Hydrochloride
- Formula : C₅H₁₁ClN₄ (hydrochloride form)
- Molecular Weight : ~162.63 g/mol
- This compound was synthesized via General Procedure C, highlighting shared synthetic routes with the target compound .
2-Phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine Hydrochloride
- Formula : C₁₀H₁₃ClN₄
- Molecular Weight : 224.69 g/mol
- CAS No.: 1803581-71-6
- Key Difference : A phenyl group introduces aromaticity, enabling π-π interactions in biological targets. This structural feature is absent in the ethyl-substituted target compound, suggesting divergent pharmacological profiles .
Positional Isomerism and Side-Chain Modifications
[2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethyl]amine Dihydrochloride
- CAS No.: 1269151-72-5
- Key Difference : The ethylamine side chain is positioned at the 3-yl group of the triazole ring, similar to the target compound, but the 4-position substituent is isopropyl. This positional isomerism may alter electronic properties and hydrogen-bonding capacity .
N-(1-(1H-1,2,4-Triazol-3-yl)ethyl)-3-methyl-4-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1H-pyrrole-2-carboxamide (Enantiomer I, 96)
- Key Difference : Incorporates a trifluoromethylphenyl-cyclopropyl-pyrrole moiety, significantly increasing molecular complexity and weight (~500 g/mol range). Such derivatives are designed for enhanced target specificity in therapeutic applications, contrasting with the simpler dihydrochloride salt structure of the target compound .
Pharmacological and Physicochemical Properties
Notes:
- The dihydrochloride form of the target compound enhances stability and room-temperature storage compared to non-salt forms .
Biological Activity
[1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. Triazoles are known for their roles in various therapeutic applications, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this specific compound, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula: C₆H₁₃Cl₂N₄
- Molecular Weight: 194.11 g/mol
- IUPAC Name: this compound
This structure contributes to its biological activity, particularly through interactions with various biological targets.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole ring exhibit significant inhibitory effects against a range of pathogens. For instance:
- In Vitro Studies: A study demonstrated that triazole derivatives showed strong activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 64 µg/mL for various bacterial strains .
Antifungal Activity
The antifungal potential of triazoles is well-documented. Triazoles like fluconazole are commonly used in clinical settings. In vitro assays have shown that this compound exhibits antifungal activity against Candida species with IC50 values indicating effective concentrations .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| HeLa (Cervical Cancer) | 12.8 |
| A549 (Lung Cancer) | 18.5 |
These results suggest that the compound may interfere with cancer cell metabolism or induce apoptosis .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cellular processes:
- Enzyme Inhibition: Triazoles often target cytochrome P450 enzymes in fungi and other pathogens, disrupting ergosterol synthesis and leading to cell death.
Case Studies
- Antibacterial Efficacy Study: A comprehensive study evaluated the antibacterial efficacy of several triazole derivatives, including this compound. Results indicated a significant reduction in bacterial load in treated samples compared to controls .
- Antifungal Resistance Study: In a study focusing on antifungal resistance mechanisms in Candida species, the compound was found effective against strains resistant to conventional treatments, highlighting its potential as an alternative therapeutic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride, and how can reaction yields be improved?
- Methodological Answer : Synthesis optimization involves evaluating solvent systems, reducing agents, and reaction temperatures. For example, NaBH₄ in absolute ethanol under reflux (4 hours) has been effective in reducing analogous triazole derivatives, achieving yields >70% (e.g., compound 5a in ). Key variables include:
- Solvent polarity : Ethanol/water mixtures improve solubility of intermediates.
- Catalyst selection : Sodium borohydride is preferred for selective amine reduction without side reactions.
- Temperature control : Reflux conditions (70–80°C) balance reaction rate and stability of sensitive functional groups .
- Data Table :
| Step | Reagent/Condition | Yield (%) | Reference |
|---|---|---|---|
| Reduction | NaBH₄, ethanol, reflux | 81.55 | |
| Crystallization | Ethanol/water (1:3) | 72.47 |
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies amine (–NH₂) stretches (3200–3400 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
- ¹H-NMR : Resonances at δ 2.5–3.5 ppm confirm ethyl and methylene protons adjacent to the triazole moiety .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., N–C distances in triazole cores ≈ 1.32–1.38 Å), critical for confirming stereochemistry and salt formation (dihydrochloride) .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved for this compound?
- Methodological Answer :
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across cell lines (e.g., mammalian vs. bacterial) to differentiate selective toxicity .
- Mechanistic Profiling : Use fluorescence-based assays (e.g., DNA intercalation or enzyme inhibition) to identify primary targets. For example, thiophene-substituted triazoles show enhanced membrane permeability, which may explain variability in antimicrobial activity .
Q. What experimental designs are recommended for studying environmental fate and degradation pathways?
- Methodological Answer :
- Split-Plot Designs : Assign variables (e.g., pH, UV exposure) to main plots and subplots to assess abiotic degradation kinetics .
- Long-Term Ecotoxicity : Follow protocols from projects like INCHEMBIOL (), which monitor compound persistence in soil/water matrices and bioaccumulation in model organisms (e.g., Daphnia magna) over 6–12 months .
Q. How can computational modeling complement experimental data in elucidating structure-activity relationships (SAR)?
- Methodological Answer :
- DFT Calculations : Predict electron density distributions in the triazole ring to correlate with reactivity (e.g., nucleophilic attack sites) .
- Molecular Docking : Simulate binding affinities with biological targets (e.g., fungal CYP51 enzymes) to prioritize synthetic analogs for testing .
Q. What strategies mitigate batch-to-batch variability in physicochemical properties during scale-up?
- Methodological Answer :
- Quality-by-Design (QbD) : Use factorial designs to optimize critical parameters (e.g., stirring rate, cooling gradients) during crystallization .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor polymorph transitions in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
